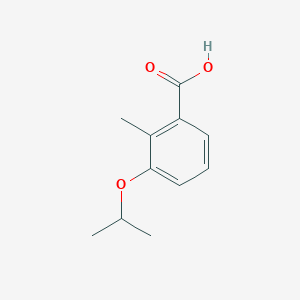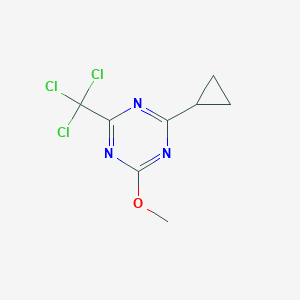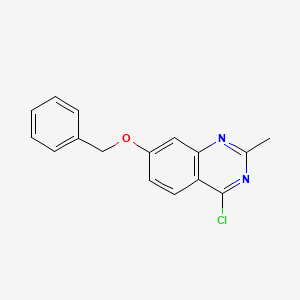![molecular formula C15H22N2 B8723308 (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8723308.png)
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C15H22N2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involves several steps. One common method includes the bi-alkyl sulfonyl esterification of 2,3-pyridine dimethylol, followed by an ammonia ring-closing reaction to form the pyrrolo[2,3-c]pyridine core. The final step involves the reduction of the pyridine ring to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyridine ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products
Wirkmechanismus
The mechanism of action of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-d]pyridazines: These compounds share a similar core structure but differ in their functional groups and specific properties.
Pyrrolo[2,3-c]pyridines: These are closely related compounds with variations in their substituents and ring structures.
Uniqueness
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C15H22N2 |
|---|---|
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17/h1-5,14-16H,6-12H2 |
InChI-Schlüssel |
ODYLTZRECSDWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2C1CCN(C2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8723228.png)
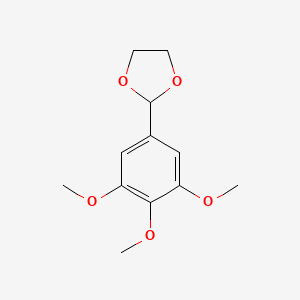

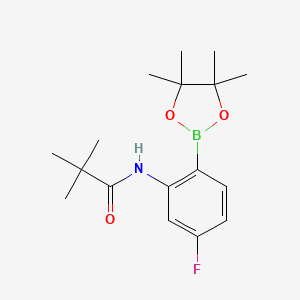

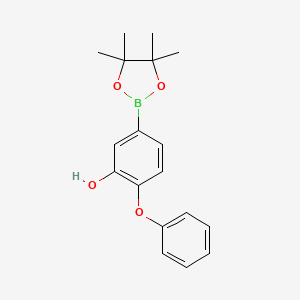
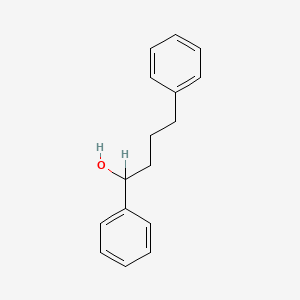
![2'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8723284.png)
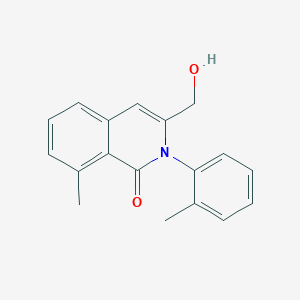
![2-Bromo-1-[3-methoxy-4-(pyridin-2-yl)phenyl]ethan-1-one](/img/structure/B8723302.png)
